N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-2-14-4-10-17(11-5-14)25(22,23)18-15-6-8-16(9-7-15)19-12-3-13-24(19,20)21/h4-11,18H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIZXKXZSGPZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)aniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiazolidine ring may also interact with other molecular pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound distinguishes itself via the 1,1-dioxidoisothiazolidine ring, which is absent in other analogs.
- Unlike the hydroxyl group in ’s compound, the 4-ethylbenzene substituent in the target compound likely reduces hydrogen-bonding capacity but improves lipophilicity, which could influence membrane permeability .
- The tautomeric behavior observed in 1,2,4-triazole-3-thiones () contrasts with the fixed sulfone structure of the target compound, suggesting differences in reactivity and intermolecular interactions .
Spectral and Reactivity Comparisons
Table 2: IR and NMR Spectral Signatures
Key Findings :
- The absence of C=O stretches in triazole-thiones () confirms cyclization, a feature absent in the target compound, which retains its sulfonamide and isothiazolidine groups without carbonyl participation .
- The N-H stretches in the target compound (inferred) would overlap with those of hydrazinecarbothioamides (~3150–3319 cm⁻¹) but lack the azide (-N₃) vibrations (~2100 cm⁻¹) seen in .
- Hydrogen-bonding networks in ’s compound (via -OH and -NH) contrast with the target compound’s reliance on sulfone oxygen atoms for polar interactions .
Q & A
Q. What are the recommended synthetic routes for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the isothiazolidine ring via cyclization of a thiol derivative with sulfur dioxide and an oxidizing agent under controlled pH and temperature (e.g., 60–80°C in DMF) .
- Step 2 : Amide coupling between 4-ethylbenzenesulfonyl chloride and the amino-substituted isothiazolidine intermediate using a base like triethylamine in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Q. How is the compound characterized structurally to confirm its identity and purity?
- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement, particularly to confirm the dioxidoisothiazolidine ring geometry and sulfonamide bond angles .
- Spectroscopy :
- NMR : and NMR to verify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide groups (δ 3.1–3.5 ppm for SO) .
- IR : Confirm sulfone (1150–1300 cm) and amide (1650 cm) stretches .
- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., m/z 393.1 [M+H]) .
Q. What spectroscopic and chromatographic methods are used to assess stability under varying conditions?
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to monitor degradation products under stress conditions (e.g., 40°C, 75% humidity) .
- UV-Vis : Track absorbance changes (λ ~260 nm) to assess photostability .
Advanced Research Questions
Q. How can researchers reconcile contradictory IC50_{50}50 values in cytotoxicity studies across different cell lines?
Discrepancies (e.g., IC ranging from 15–25 µM) may arise from:
- Cell line heterogeneity : Variations in membrane permeability (e.g., HeLa vs. A549) or metabolic activity .
- Assay conditions : Differences in incubation time, serum concentration, or endpoint detection (MTT vs. ATP assays). Validate using standardized protocols (e.g., NCI-60 panel) and orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR) or sulfotransferases, focusing on the sulfonamide group’s electrostatic interactions .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to identify key residues (e.g., Lys216 in ATP-binding pockets) .
Q. How are structure-activity relationship (SAR) studies designed to optimize potency and selectivity?
- Analog synthesis : Replace the ethyl group with halogens or methyl to assess steric/electronic effects on cytotoxicity .
- Pharmacophore mapping : Identify critical moieties (e.g., sulfonamide for hydrogen bonding, isothiazolidine for rigidity) using MOE or Discovery Studio .
Q. What experimental approaches validate the mechanism of action in cellular pathways?
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Transcriptomics : RNA-seq to detect downstream gene regulation (e.g., apoptosis genes like BAX/BCL-2) post-treatment .
Q. How can crystallographic disorder in the isothiazolidine ring be resolved during structural refinement?
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model rotational disorder .
- Constraints : Apply riding hydrogen models and isotropic displacement parameters (U) for overlapping atoms .
Q. What strategies mitigate off-target effects in in vivo models?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to reduce non-specific binding .
- Toxicogenomics : Assess liver and kidney toxicity via RNA-seq in rodent models to identify metabolic liabilities .
Q. How are high-throughput screening (HTS) assays optimized for this compound in drug discovery pipelines?
- Z’-factor optimization : Use 384-well plates with luciferase-based viability assays (Z’ > 0.5) .
- Dose-response : Test 10-point serial dilutions (0.1–100 µM) with robotic liquid handlers to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
